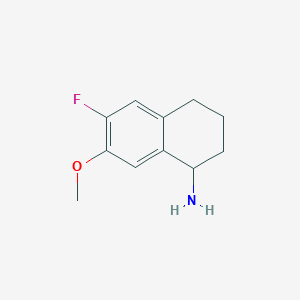
6-Chloro-2,7-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,7-dimethylquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical properties, making them significant in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedlander quinoline synthesis, which is a condensation reaction between a 2-aminoaryl ketone and another carbonyl compound possessing an α-reactive methylene group. This reaction is typically catalyzed by acids or bases and can be carried out under thermal conditions .
Another method involves the use of benzyltrimethylammonium tetrachloroiodate as a selective chlorinating agent. This reagent not only chlorinates the aminoaryl ketone but also generates hydrochloric acid in situ, which acts as a catalyst for the subsequent Friedlander condensation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Lewis acids (e.g., FeCl₃, SnCl₂) and solid acid catalysts (e.g., NaHSO₄-SiO₂) are commonly used to enhance the reaction efficiency .
化学反应分析
Types of Reactions
6-Chloro-2,7-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoline ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under mild conditions.
Electrophilic Substitution: Nitrating agents (e.g., HNO₃) and sulfonating agents (e.g., SO₃) are used under controlled temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinolines with various functional groups.
Electrophilic Substitution: Formation of nitro and sulfonyl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides and dihydroquinolines.
科学研究应用
6-Chloro-2,7-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 6-Chloro-2,7-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. The compound can also interfere with cell membrane integrity, leading to cell death .
相似化合物的比较
Similar Compounds
- 4-Chloro-2,6-dimethylquinoline
- 6-Chloro-2,8-dimethylquinoline
- 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde
Uniqueness
6-Chloro-2,7-dimethylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine at the 6-position and methyl groups at the 2- and 7-positions provides a distinct electronic environment, making it a valuable compound for various applications .
属性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
6-chloro-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |
InChI 键 |
JWUJJIQQIUKZEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
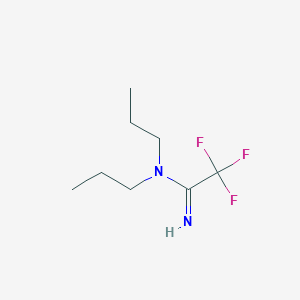
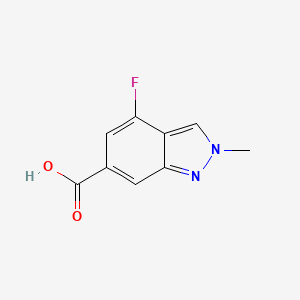
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)
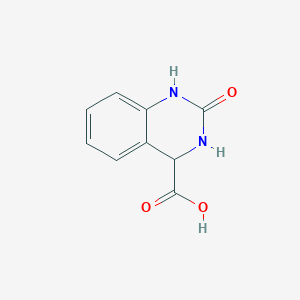


![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)
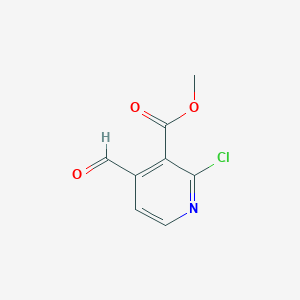
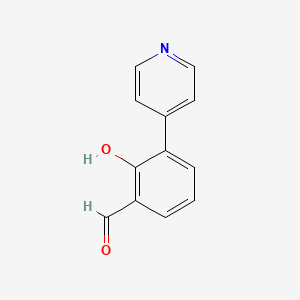
![6-Fluorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11902699.png)
